2,5-dimethyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C17H16N2O2S and its molecular weight is 312.39. The purity is usually 95%.
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Scientific Research Applications
Antiprotozoal and Antimalarial Applications
Research has demonstrated the synthesis and evaluation of derivatives related to the given compound for their antiprotozoal and antimalarial activities. For instance, studies have shown that compounds synthesized from furan derivatives exhibit strong DNA affinities and significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which are causative agents of sleeping sickness and malaria, respectively. These compounds have also shown excellent in vivo activity in mouse models, indicating their potential as antiprotozoal agents (Ismail et al., 2004).
Amplifiers of Antibiotics
Another study explored the role of heterocyclic compounds, including furan derivatives, as amplifiers of antibiotics like phleomycin against Escherichia coli. The research involved synthesizing compounds with pyridinylpyrimidines and assessing their ability to enhance the effectiveness of phleomycin, demonstrating the utility of such compounds in combating bacterial resistance (Brown & Cowden, 1982).
Influenza Virus Inhibition
A notable study identified furan-carboxamide derivatives as novel inhibitors of the lethal H5N1 influenza A virus. Through systematic structure-activity relationship (SAR) studies, researchers found that the dimethyl-substituted heterocyclic moiety significantly influences anti-influenza activity, marking these compounds as promising antiviral agents (Yongshi et al., 2017).
Synthesis of Heterocyclic Compounds
Further research into the synthesis of compounds based on the reactions of furan derivatives with binucleophilic reagents has led to the development of new biologically active compounds. These studies are significant for constructing molecules containing pyridine and pyridazine fragments, which are important in medicinal chemistry (Aniskova et al., 2017).
Mechanism of Action
Target of Action
The compound “2,5-dimethyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)furan-3-carboxamide” contains structural features of indole and thiophene derivatives. Indole derivatives are known to bind with high affinity to multiple receptors , and thiophene derivatives have shown a wide range of therapeutic properties .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to a range of biological activities . Thiophene derivatives also exhibit diverse biological and physiological functions .
Biochemical Pathways
Without specific information on “this compound”, it’s challenging to identify the exact biochemical pathways it affects. Indole derivatives are involved in a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Indole and thiophene derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Properties
IUPAC Name |
2,5-dimethyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-7-15(12(2)21-11)17(20)19-9-13-3-5-18-16(8-13)14-4-6-22-10-14/h3-8,10H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZIGJFHSJAIDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.